molecular formula C17H23N5OS B4435581 N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide

N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No. B4435581
M. Wt: 345.5 g/mol
InChI Key: OWWYQUJCDCTMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a chemical compound that belongs to the class of tetrazole-thioether derivatives. It has been studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. It has also been shown to reduce the expression of adhesion molecules, which are involved in the process of atherosclerosis. Additionally, it has been shown to reduce oxidative stress, which is a contributing factor in the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its mechanism of action, particularly its effects on COX-2 activity. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, it could be studied for its potential use in the treatment of other inflammatory conditions, such as arthritis.

Scientific Research Applications

N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

N-cyclopentyl-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-11-8-9-15(12(2)10-11)22-17(19-20-21-22)24-13(3)16(23)18-14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWYQUJCDCTMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide

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